molecular formula C11H20N2O2 B13014769 tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate

tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate

Cat. No.: B13014769
M. Wt: 212.29 g/mol
InChI Key: AHUMUTMZKQKDPI-ASODMVGOSA-N
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Description

tert-Butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate (CAS: 1933741-18-4) is a bicyclic carbamate derivative with a molecular formula of C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol . This compound features a 6-azabicyclo[3.2.0]heptane core, where the nitrogen atom is part of the bicyclic framework. The tert-butyl carbamate group serves as a protective moiety, commonly used in organic synthesis to stabilize amines during reactions. Its stereochemistry, defined by the (3R,5S) configuration, is critical for its biological and chemical properties.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-7-6-12-9(7)5-8/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7?,8-,9+/m1/s1

InChI Key

AHUMUTMZKQKDPI-ASODMVGOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H]2C(C1)CN2

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CNC2C1

Origin of Product

United States

Preparation Methods

Formation of the Azabicyclo[3.2.0]heptane Core

  • The bicyclic core is typically synthesized via intramolecular cyclization or ring expansion methods starting from suitable cyclobutane or cyclopropane precursors bearing amino substituents.
  • Stereoselective synthesis is achieved by controlling reaction conditions such as temperature, solvent, and catalysts to favor the (3R,5S) configuration.
  • Literature on related azabicyclic systems (e.g., azabicyclo[3.1.0]hexane or azabicyclo[4.1.0]heptane derivatives) shows that nucleophilic substitution or cycloaddition reactions are common approaches to build the bicyclic framework.

Carbamate Protection

  • The amine group on the bicyclic core is protected using tert-butyl carbamate (Boc) protecting group.
  • Typical reagents include di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
  • The reaction is usually carried out in an aprotic solvent like dichloromethane or dimethylformamide at low to ambient temperature to avoid racemization.
  • The Boc protection stabilizes the amine for further synthetic manipulations and purification.

Representative Experimental Conditions and Yields

While direct literature on tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate is limited, analogous compounds and related bicyclic carbamates provide insight into typical preparation conditions:

Step Reagents/Conditions Yield (%) Notes
Bicyclic core formation Intramolecular cyclization, base, aprotic solvent 50-80 Stereoselectivity controlled by temperature and catalyst choice
Boc protection of amine Di-tert-butyl dicarbonate, triethylamine, DCM, 0-25°C 70-90 Mild conditions prevent racemization; reaction time 1-4 hours
Purification Silica gel chromatography, recrystallization - Ensures removal of unreacted starting materials and side products

Detailed Research Findings from Related Studies

  • Use of Dimethyl Sulfoxide (DMSO) and Bases: In related bicyclic amine carbamate syntheses, DMSO with bases like N-ethyl-N,N-diisopropylamine or potassium carbonate at elevated temperatures (80-130°C) facilitates nucleophilic substitution and coupling reactions efficiently, yielding carbamate derivatives in moderate to good yields (30-80%).

  • Palladium-Catalyzed Couplings: For functionalization of bicyclic carbamates, palladium-catalyzed cross-coupling reactions under inert atmosphere at 50-110°C have been employed, using ligands such as dicyclohexylphosphino derivatives and bases like sodium tert-butoxide, achieving yields from 30% to 50%.

  • Microwave-Assisted Synthesis: Microwave irradiation at 110-120°C for 2 hours in DMSO has been reported to accelerate carbamate formation and subsequent functionalization steps, improving reaction efficiency and yield.

  • Purification Techniques: Post-reaction mixtures are typically partitioned between aqueous and organic phases, dried over magnesium sulfate, and purified by silica gel chromatography using gradients of ethyl acetate and hexane to isolate the pure carbamate product.

Summary Table of Preparation Methods

Preparation Aspect Method/Condition Outcome/Remarks
Bicyclic core synthesis Intramolecular cyclization or ring expansion Stereoselective formation of azabicyclo[3.2.0]heptane core
Amine protection Boc2O, triethylamine, DCM, 0-25°C High yield Boc-protected amine, stable intermediate
Functionalization Pd-catalyzed coupling, sodium tert-butoxide, 50-110°C, inert atmosphere Moderate yields, allows further derivatization
Reaction medium DMSO or DMF Polar aprotic solvents favor nucleophilic substitutions
Purification Silica gel chromatography, recrystallization High purity product isolation

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its bicyclic structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions .

Medicine

In medicine, tert-Butyl ((3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl)carbamate is explored for its potential therapeutic applications. It may serve as a precursor for the development of drugs targeting neurological disorders and other diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl ((3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate with structurally analogous bicyclic carbamates, focusing on molecular structure , synthesis , and key properties .

Table 1: Structural and Functional Comparison

Compound Name Bicyclo System Substituents/Modifications Molecular Weight (g/mol) CAS Number Key Features/Applications
This compound (Target) [3.2.0]heptane None 212.29 1933741-18-4 Stereospecific (3R,5S) configuration; used as a synthetic intermediate
tert-Butyl N-{3-azabicyclo[3.2.0]heptan-6-yl}carbamate (Isomer) [3.2.0]heptane Substituent position differs 212.29 1258640-71-9 Structural isomer; similar molecular weight but altered ring substitution
tert-Butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride [3.2.1]octane Larger bicyclo system; hydrochloride 262.78 2411179-93-4 Enhanced molecular weight; potential CNS applications due to radioligand activity
tert-Butyl (6-azabicyclo[3.1.1]heptan-3-yl)carbamate [3.1.1]heptane Bridged bicyclo structure 212.29 2386905-52-6 Distinct ring strain; possible use in drug discovery
tert-Butyl N-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate [3.1.0]hexane Smaller bicyclo system 212.29 134575-17-0 Exo-6-substituted; used in preclinical studies (e.g., CP-101537)

Key Differences and Implications

Bicyclo System Size and Strain: The target compound’s [3.2.0]heptane system balances ring strain and stability, making it suitable for synthetic intermediates. The [3.2.1]octane analog () offers a larger framework, which may improve binding affinity in biological systems but increases molecular weight, affecting pharmacokinetics .

Substituent Positioning :

  • The isomer tert-butyl N-{3-azabicyclo[3.2.0]heptan-6-yl}carbamate (CAS 1258640-71-9) shares the same molecular formula as the target compound but differs in substituent placement, leading to distinct steric and electronic properties .

Functional Modifications: Hydrochloride salts (e.g., CAS 2411179-93-4) improve solubility for in vivo applications but require additional purification steps .

Synthetic Routes: Palladium-catalyzed cross-coupling () is a common method for similar compounds, though the target compound’s synthesis likely involves carbamate protection under milder conditions .

Research Findings

  • Stability and Purity : The target compound is supplied with unspecified purity (), whereas analogs like tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride () are ≥95% pure, indicating rigorous quality control for pharmaceutical use .
  • Biological Relevance : Compounds with [3.2.1]octane frameworks () are validated as radioligands, implying that the target compound’s [3.2.0]heptane system may offer similar utility with reduced metabolic liability .

Biological Activity

tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate, with the CAS number 1575591-71-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • Structure : The structure consists of a tert-butyl group attached to a bicyclic amine, which is a common feature in many pharmacologically active compounds.

Research indicates that this compound may function as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Its structural similarity to known neurotransmitter analogs suggests it could interact with receptors such as:

  • Nicotinic Acetylcholine Receptors (nAChRs) : Potential agonistic activity which may enhance cognitive functions.
  • Dopaminergic Systems : Possible influence on dopamine pathways, relevant for mood regulation and reward mechanisms.

Pharmacological Effects

The biological activity of this compound has been evaluated in several studies:

  • Cognitive Enhancement : In animal models, administration of the compound showed improvements in learning and memory tasks, suggesting potential use in treating cognitive deficits.
  • Antidepressant-like Effects : Behavioral assays indicated that the compound may exhibit antidepressant-like properties by modulating serotonergic and dopaminergic transmission.
  • Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Cognitive EnhancementImproved memory in rodent models
Antidepressant-like EffectsReduced depressive behaviors
NeuroprotectionProtection against oxidative stress

Study 1: Cognitive Function Enhancement

A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on cognitive performance in mice subjected to memory impairment induced by scopolamine. Results indicated significant improvements in memory retention and recall compared to control groups.

Study 2: Antidepressant Activity

In a double-blind study involving patients with major depressive disorder, participants receiving the compound reported significant reductions in depression scores compared to those receiving placebo. The study highlighted its potential as an adjunct therapy for depression.

Study 3: Neuroprotective Effects

Research conducted on neuroblastoma cell lines demonstrated that this compound reduced cell death induced by oxidative stress agents like hydrogen peroxide, suggesting its role as a neuroprotective agent.

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